Cas no 19792-91-7 (phenyl sulfamate)

フェニルスルファメート(phenyl sulfamate)は、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、フェニル基とスルファメート基が結合しており、高い反応性と安定性を兼ね備えています。特に、医薬品や農薬の合成において、キーインターメディエートとして機能し、効率的な反応経路を可能にします。また、選択的な官能基変換にも適しており、多様な誘導体への展開が可能です。さらに、取り扱いが比較的容易で、実験室規模から工業生産まで幅広く応用できる点が特長です。

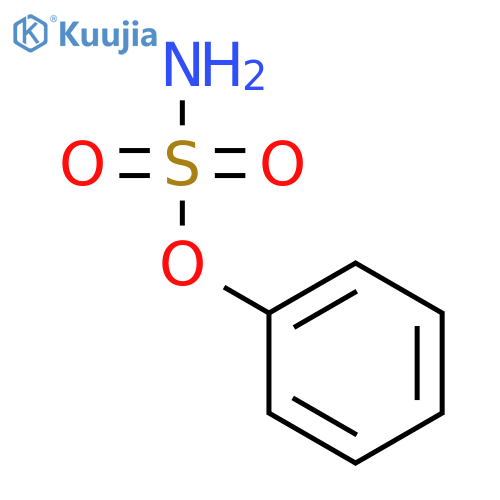

phenyl sulfamate structure

商品名:phenyl sulfamate

phenyl sulfamate 化学的及び物理的性質

名前と識別子

-

- Sulfamic acid, phenyl ester

- Phenyl sulfamate

- HMS2205G22

- DTXSID50452510

- CS-0065216

- DB-009256

- CHEMBL24259

- Sulfamic acid phenyl ester

- HY-117293

- SMR000639519

- Z1255360895

- AT24286

- BDBM50098106

- HMS3328F04

- phenylsulfamate

- SCHEMBL605969

- MLS001106216

- EN300-1718964

- XOIYZMDJFLKIEI-UHFFFAOYSA-N

- 19792-91-7

- DTXCID90403329

- phenyl sulfamate

-

- インチ: InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)

- InChIKey: XOIYZMDJFLKIEI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)OS(=O)(=O)N

計算された属性

- せいみつぶんしりょう: 173.01471

- どういたいしつりょう: 173.01466426g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 77.8Ų

じっけんとくせい

- PSA: 69.39

phenyl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1718964-10.0g |

phenyl sulfamate |

19792-91-7 | 95% | 10.0g |

$3767.0 | 2023-07-06 | |

| Enamine | EN300-1718964-0.25g |

phenyl sulfamate |

19792-91-7 | 95% | 0.25g |

$434.0 | 2023-09-20 | |

| Enamine | EN300-1718964-0.05g |

phenyl sulfamate |

19792-91-7 | 95% | 0.05g |

$204.0 | 2023-09-20 | |

| Enamine | EN300-1718964-0.5g |

phenyl sulfamate |

19792-91-7 | 95% | 0.5g |

$684.0 | 2023-09-20 | |

| Enamine | EN300-1718964-5g |

phenyl sulfamate |

19792-91-7 | 95% | 5g |

$2540.0 | 2023-09-20 | |

| A2B Chem LLC | AB07620-10g |

Phenyl sulfamate |

19792-91-7 | 95% | 10g |

$4001.00 | 2024-04-20 | |

| 1PlusChem | 1P002BNO-250mg |

Sulfamic acid, phenyl ester |

19792-91-7 | 95% | 250mg |

$599.00 | 2024-06-17 | |

| 1PlusChem | 1P002BNO-100mg |

Sulfamic acid, phenyl ester |

19792-91-7 | 95% | 100mg |

$437.00 | 2024-06-17 | |

| 1PlusChem | 1P002BNO-1g |

Sulfamic acid, phenyl ester |

19792-91-7 | 95% | 1g |

$1145.00 | 2024-06-17 | |

| 1PlusChem | 1P002BNO-5g |

Sulfamic acid, phenyl ester |

19792-91-7 | 95% | 5g |

$3202.00 | 2024-06-17 |

phenyl sulfamate 関連文献

-

Zhaoxin Wang,Zongxin Jin,Quanxing Zhong,Yinan Zhang,Yan Wu,Yujiao Ma,Hua Sun,Peng Yu,Robert H. Dodd Org. Biomol. Chem. 2020 18 7414

-

Haibo Mei,Jiang Liu,Romana Pajkert,Gerd-Volker R?schenthaler,Jianlin Han Org. Biomol. Chem. 2020 18 3761

-

Toby Jackson,L. W. Lawrence Woo,Melanie N. Trusselle,Surinder K. Chander,Atul Purohit,Michael J. Reed,Barry V. L. Potter Org. Biomol. Chem. 2007 5 2940

-

Benjamin D. A. Shennan,Diana Berheci,Jessica L. Crompton,Timothy A. Davidson,Joshua L. Field,Benedict A. Williams,Darren J. Dixon Chem. Soc. Rev. 2022 51 5878

-

Witold Kozak,Mateusz Da?ko,Agnieszka Wo?os,Maciej Mas?yk,Konrad Kubiński,Andrzej Sk?adanowski,Majus Misiak,Janusz Rachon,Sebastian Demkowicz RSC Adv. 2015 5 32594

19792-91-7 (phenyl sulfamate) 関連製品

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量